REACTION_SMILES
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[CH3:14][OH:15].[Cl:1][c:2]1[cH:3][cH:4][c:5]([F:11])[c:6]([C:8](=[O:9])[OH:10])[n:7]1.[Na+:13].[OH-:12].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([F:11])[c:6]([C:8]([O:9][CH3:14])=[O:10])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1nc(Cl)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1nc(Cl)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |